7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
7-(3-Methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazin-8-one core. The molecule is substituted at position 7 with a 3-methoxyphenyl group and at position 3 with a thioether-linked 2-oxo-2-(p-tolyl)ethyl moiety. This structural configuration confers unique physicochemical and pharmacological properties, making it a candidate for further pharmaceutical exploration. The compound belongs to a broader class of triazolopyrazine derivatives, which are known for their diverse biological activities, including receptor antagonism and enzyme inhibition .
Properties
IUPAC Name |
7-(3-methoxyphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-14-6-8-15(9-7-14)18(26)13-29-21-23-22-19-20(27)24(10-11-25(19)21)16-4-3-5-17(12-16)28-2/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUWRIODPMJYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazolopyrazine intermediate.
Thioether Formation: The thioether linkage is formed by reacting the triazolopyrazine intermediate with a thiol derivative, such as 2-oxo-2-(p-tolyl)ethyl thiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Antidiabetic Activity
One of the prominent applications of this compound is in the treatment of diabetes. Research indicates that triazole derivatives can exhibit significant antidiabetic properties by enhancing insulin sensitivity and regulating glucose metabolism. Studies have shown that compounds similar to 7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can improve glycemic control in diabetic models by modulating key metabolic pathways involved in glucose homeostasis .
Antimicrobial Properties
Another important application is its potential as an antimicrobial agent. Triazole derivatives have been reported to possess activity against various bacterial and fungal strains. The mechanism often involves disrupting cell wall synthesis or inhibiting essential enzymes in microbial metabolism. This compound may serve as a lead structure for developing new antimicrobial agents .
Cancer Treatment
Triazoles are also being investigated for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth has been documented in various studies. The specific structure of this compound may enhance its efficacy against certain cancer types through targeted mechanisms .
Pesticidal Activity
In agriculture, triazole compounds have shown promise as pesticides. Their ability to inhibit fungal pathogens makes them valuable in crop protection strategies. The specific compound discussed may possess fungicidal properties that can be harnessed to protect crops from diseases caused by fungal infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. The presence of specific functional groups in this compound influences its biological activity significantly. For instance:
| Functional Group | Effect on Activity |
|---|---|
| Methoxy group | Enhances lipophilicity and bioavailability |
| Thioether linkage | Contributes to antimicrobial activity |
| Triazole ring | Imparts stability and reactivity |
Case Studies
Several studies have documented the applications of similar triazole compounds:
- Antidiabetic Effects : A study demonstrated that a related triazole derivative improved insulin sensitivity in diabetic rats by modulating the PI3K/Akt signaling pathway .
- Antimicrobial Efficacy : Research highlighted a series of triazole compounds that exhibited potent activity against Candida albicans and Staphylococcus aureus, suggesting potential clinical applications in treating infections .
- Agricultural Use : Field trials showed that triazole-based fungicides significantly reduced the incidence of blight in crops, leading to improved yields and reduced reliance on traditional chemical pesticides .
Mechanism of Action
The mechanism of action of 7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one would depend on its specific biological target. Generally, compounds with similar structures can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The methoxyphenyl and thioether groups may enhance binding interactions through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Key Structural Observations :
- The 3-methoxyphenyl group at position 7 in the target compound differentiates it from analogues with 4-ethoxyphenyl (e.g., ) or 4-fluorobenzyl (e.g., ) substituents. This substitution may enhance lipophilicity and influence receptor-binding specificity.
- The thioether-linked 2-oxo-2-(p-tolyl)ethyl group at position 3 provides steric bulk compared to simpler substituents like thioxo or chloromethyl. This could impact metabolic stability and solubility .
Comparative Efficiency :
- Yields for triazolopyrazine derivatives typically range from 44% to 60%, depending on the substituents and reaction conditions (e.g., 44% yield for a fluoro-substituted analogue in ).
Pharmacological and Physicochemical Properties
- In contrast, chloromethyl or aminomethyl derivatives (e.g., ) are primarily intermediates.
- Solubility : The 3-methoxyphenyl and p-tolyl groups in the target compound likely reduce aqueous solubility compared to analogues with smaller substituents (e.g., 4-fluorobenzyl in ).
- Stability : Thioether-linked compounds may exhibit higher oxidative stability than thioxo derivatives, which can degrade under inappropriate storage conditions .
Analytical Characterization
- Potentiometric Titration : Used for quantifying 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-... with a precision of ±0.22% . This method could be adapted for the target compound.
- HPLC : Essential for profiling impurities (e.g., oxidation byproducts in ). The target compound’s synthetic pathway may generate similar impurities, necessitating analogous quality control.
Industrial and Research Relevance
- The target compound’s structural complexity positions it as a lead candidate for drug discovery, whereas simpler analogues (e.g., ) serve as building blocks.
Biological Activity
The compound 7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one , with the CAS number 1243034-23-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 406.5 g/mol . It features a complex structure that includes a triazole ring and a methoxyphenyl group, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₄O₃S |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 1243034-23-2 |
Antimicrobial Activity
Research indicates that compounds with similar structures to This compound exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The potential anticancer effects of this compound are noteworthy. Triazole derivatives often demonstrate cytotoxic activity against cancer cell lines such as MCF-7 (human breast cancer) and HepG2 (liver cancer) . A study highlighted that certain triazole compounds exhibited IC50 values in the micromolar range against these cell lines, suggesting significant anticancer potential .
The proposed mechanisms for the biological activities of triazole derivatives include:
- Inhibition of Enzymatic Pathways : Many triazoles inhibit enzymes critical for cell proliferation.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect normal cells from oxidative stress .
Case Studies and Research Findings
- Antibacterial Screening :
- Cytotoxicity Evaluation :
-
Structure-Activity Relationship (SAR) :
- Analysis of various substituted triazoles indicated that modifications on the phenyl ring significantly affected biological activity. The presence of electron-donating groups (like methoxy) enhanced activity against cancer cell lines .
Q & A
Q. What are the general synthetic routes for synthesizing [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives like this compound?
- Methodology: A common approach involves cyclization of acid derivatives with carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C, followed by refluxing with N1-substituted 3-hydrazinopyrazin-2-ones. For example, CDI-mediated activation of carboxylic acids facilitates cyclization to form the triazolopyrazinone core . Subsequent thioether formation at position 3 can be achieved via nucleophilic substitution with thiol-containing reagents.
- Key Steps:
- Acid activation with CDI (1–2 hours, 100°C).
- Cyclization with hydrazinopyrazinones (24-hour reflux).
- Purification via recrystallization (DMFA/i-propanol) .
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques:
- 1H-NMR and IR spectroscopy for functional group identification (e.g., methoxy, thioether, and carbonyl groups) .
- Elemental analysis to confirm stoichiometry (e.g., C, H, N, S ratios) .
- Chromatography (HPLC or TLC) to monitor reaction progress and purity, using solvents like ethanol or acetonitrile for elution .
Q. What initial biological screening approaches are suitable for evaluating its pharmacological potential?
- Strategies:
- In silico predictions (e.g., PASS software) to forecast cytotoxicity, membrane stabilization, or adenosine receptor antagonism .
- In vitro assays (e.g., MTT for cytotoxicity, radioligand binding for receptor affinity) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the thioether linkage at position 3?
- Challenges: Low yields may arise from steric hindrance or competing side reactions (e.g., oxidation of thiols).
- Solutions:
- Use anhydrous solvents (DMFA, THF) to prevent hydrolysis .
- Introduce catalytic bases (e.g., K2CO3) to enhance nucleophilicity of thiols .
- Monitor intermediates via HPLC to identify bottlenecks (e.g., incomplete CDI activation) .
Q. How to resolve contradictions between predicted and observed biological activity?
- Case Example: If PASS software predicts adenosine A2A receptor antagonism , but experimental binding assays show weak affinity:
- Re-evaluate stereochemistry: The 3-methoxyphenyl group’s orientation may hinder receptor docking.
- Modify substituents: Replace p-tolyl with fluorinated aryl groups to enhance lipophilicity and binding .
- Validate with orthogonal assays (e.g., cAMP modulation in cell lines) .
Q. What strategies can improve the compound’s solubility for in vivo studies?
- Approaches:
- Prodrug design: Introduce phosphate esters (e.g., MSX-3 derivatives) for aqueous solubility .
- Co-solvent systems: Use PEG400 or β-cyclodextrin formulations to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
